molecular formula C4H2ClFN2 B2970079 2-Chloro-5-fluoropyrazine CAS No. 959019-05-7

2-Chloro-5-fluoropyrazine

Cat. No.: B2970079
CAS No.: 959019-05-7
M. Wt: 132.52
InChI Key: GQXQZXMCYFHHOO-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoropyrazine is a heterocyclic organic compound with the molecular formula C4H2ClFN2. It is a derivative of pyrazine, where the hydrogen atoms at positions 2 and 5 are substituted by chlorine and fluorine atoms, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoropyrazine typically involves the halogenation of pyrazine derivatives. One common method includes the reaction of 2-chloropyrazine with a fluorinating agent such as antimony trifluoride (SbF3) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced fluorinating agents and catalysts can enhance the efficiency and selectivity of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-fluoropyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-5-fluoropyrazine, while coupling reactions can produce various biaryl or heteroaryl derivatives .

Scientific Research Applications

2-Chloro-5-fluoropyrazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoropyrazine and its derivatives involves interactions with specific molecular targets and pathways. For instance, in medicinal chemistry, its derivatives may inhibit enzymes or receptors involved in disease processes. The exact mechanism depends on the specific structure and functional groups of the derivative being studied .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-5-fluoropyrazine is unique due to the presence of both chlorine and fluorine atoms on the pyrazine ring, which imparts distinct electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

2-chloro-5-fluoropyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClFN2/c5-3-1-8-4(6)2-7-3/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXQZXMCYFHHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959019-05-7
Record name 2-chloro-5-fluoropyrazine
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